Cas no 1504053-01-3 (4-Amino-2-cyclopropyl-2,3-dihydropyridazin-3-one)
4-Amino-2-cyclopropyl-2,3-dihydropyridazin-3-one Chemical and Physical Properties
Names and Identifiers
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- 1504053-01-3
- EN300-6782825
- 4-amino-2-cyclopropyl-2,3-dihydropyridazin-3-one
- 4-Amino-2-cyclopropyl-2,3-dihydropyridazin-3-one
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- Inchi: 1S/C7H9N3O/c8-6-3-4-9-10(7(6)11)5-1-2-5/h3-5H,1-2,8H2
- InChI Key: ZWHAWEHHGBQGTG-UHFFFAOYSA-N
- SMILES: O=C1C(=CC=NN1C1CC1)N
Computed Properties
- Exact Mass: 151.074561919g/mol
- Monoisotopic Mass: 151.074561919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 58.7Ų
4-Amino-2-cyclopropyl-2,3-dihydropyridazin-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6782825-0.05g |
4-amino-2-cyclopropyl-2,3-dihydropyridazin-3-one |
1504053-01-3 | 0.05g |
$1723.0 | 2023-06-01 | ||
| Enamine | EN300-6782825-0.1g |
4-amino-2-cyclopropyl-2,3-dihydropyridazin-3-one |
1504053-01-3 | 0.1g |
$1804.0 | 2023-06-01 | ||
| Enamine | EN300-6782825-0.25g |
4-amino-2-cyclopropyl-2,3-dihydropyridazin-3-one |
1504053-01-3 | 0.25g |
$1887.0 | 2023-06-01 | ||
| Enamine | EN300-6782825-0.5g |
4-amino-2-cyclopropyl-2,3-dihydropyridazin-3-one |
1504053-01-3 | 0.5g |
$1968.0 | 2023-06-01 | ||
| Enamine | EN300-6782825-1.0g |
4-amino-2-cyclopropyl-2,3-dihydropyridazin-3-one |
1504053-01-3 | 1g |
$2050.0 | 2023-06-01 | ||
| Enamine | EN300-6782825-2.5g |
4-amino-2-cyclopropyl-2,3-dihydropyridazin-3-one |
1504053-01-3 | 2.5g |
$4019.0 | 2023-06-01 | ||
| Enamine | EN300-6782825-5.0g |
4-amino-2-cyclopropyl-2,3-dihydropyridazin-3-one |
1504053-01-3 | 5g |
$5949.0 | 2023-06-01 | ||
| Enamine | EN300-6782825-10.0g |
4-amino-2-cyclopropyl-2,3-dihydropyridazin-3-one |
1504053-01-3 | 10g |
$8819.0 | 2023-06-01 |
4-Amino-2-cyclopropyl-2,3-dihydropyridazin-3-one Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 4-Amino-2-cyclopropyl-2,3-dihydropyridazin-3-one
Recent Advances in the Study of 4-Amino-2-cyclopropyl-2,3-dihydropyridazin-3-one (CAS: 1504053-01-3)
In recent years, the compound 4-Amino-2-cyclopropyl-2,3-dihydropyridazin-3-one (CAS: 1504053-01-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique pyridazinone core, has shown promising potential in various therapeutic applications. Researchers have been particularly interested in its role as a key intermediate in the synthesis of novel bioactive molecules and its potential as a pharmacophore in drug discovery.
A recent study published in the Journal of Medicinal Chemistry explored the synthetic pathways and biological activities of 4-Amino-2-cyclopropyl-2,3-dihydropyridazin-3-one. The research team employed a combination of computational modeling and experimental synthesis to optimize the compound's yield and purity. Their findings revealed that the cyclopropyl group at the 2-position significantly enhances the compound's stability and bioavailability, making it a valuable scaffold for further derivatization.
Another groundbreaking study, conducted by a team at the University of Cambridge, investigated the compound's potential as an inhibitor of specific enzymatic targets involved in inflammatory pathways. Using high-throughput screening and kinetic assays, the researchers identified that 4-Amino-2-cyclopropyl-2,3-dihydropyridazin-3-one exhibits selective inhibition against cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway. This discovery opens new avenues for the development of anti-inflammatory drugs with reduced side effects compared to traditional NSAIDs.
In addition to its therapeutic potential, recent advancements in the scalable synthesis of 4-Amino-2-cyclopropyl-2,3-dihydropyridazin-3-one have been reported. A patent filed by a leading pharmaceutical company detailed a novel catalytic process that significantly reduces production costs while maintaining high enantiomeric purity. This development is expected to facilitate the compound's broader application in both academic and industrial settings.
Despite these promising findings, challenges remain in fully elucidating the compound's mechanism of action and optimizing its pharmacokinetic properties. Ongoing research aims to address these gaps, with particular focus on structure-activity relationship (SAR) studies and in vivo efficacy testing. Collaborative efforts between academia and industry are crucial to translating these discoveries into clinically viable therapeutics.
In conclusion, 4-Amino-2-cyclopropyl-2,3-dihydropyridazin-3-one (CAS: 1504053-01-3) represents a versatile and promising candidate in the realm of drug discovery. Its unique chemical structure and demonstrated biological activities make it a focal point for future research. As synthetic methodologies and biological evaluations continue to advance, this compound is poised to play a pivotal role in the development of next-generation pharmaceuticals.
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